molecular formula C14H23ClN2O B11774440 3-(4-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride

3-(4-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride

Cat. No.: B11774440
M. Wt: 270.80 g/mol
InChI Key: JNBHEMLYXQBFFT-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a methoxybenzyl group attached to the piperidine ring, which is further substituted with a methyl group and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride typically involves a multi-step process. One common method includes the reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde . This reaction proceeds through the formation of an intermediate imine, which is then reduced to the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield p-methoxybenzoic acid, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(4-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol

Uniqueness

3-(4-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-methylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C14H22N2O.ClH/c1-16-8-7-14(15)12(10-16)9-11-3-5-13(17-2)6-4-11;/h3-6,12,14H,7-10,15H2,1-2H3;1H

InChI Key

JNBHEMLYXQBFFT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)CC2=CC=C(C=C2)OC)N.Cl

Origin of Product

United States

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